1-Benzyl-5-iodoindoline-2,3-dione
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Overview
Description
1-Benzyl-5-iodoindole-2,3-dione is a complex organic compound belonging to the indole family, characterized by its benzyl group and iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-iodoindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent iodination and benzyl group introduction steps are then employed to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-5-iodoindole-2,3-dione may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-iodoindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using iodine or other halogens.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of indole derivatives with reduced functional groups.
Substitution: Introduction of different substituents at the indole core.
Scientific Research Applications
1-Benzyl-5-iodoindole-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor binding.
Medicine: Potential therapeutic applications include anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-benzyl-5-iodoindole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methylindole
5-Iodoindole
2,3-Dioxoindole
Benzylindole derivatives
Properties
Molecular Formula |
C15H10INO2 |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
1-benzyl-5-iodoindole-2,3-dione |
InChI |
InChI=1S/C15H10INO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
GXSCFBFBNQZZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C(=O)C2=O |
Origin of Product |
United States |
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